Dehydroascorbic acid

Catalog No.
S532668
CAS No.
490-83-5
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroascorbic acid

CAS Number

490-83-5

Product Name

Dehydroascorbic acid

IUPAC Name

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1

InChI Key

SBJKKFFYIZUCET-DOAHDZERSA-N

SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Solubility

Soluble in water at 60°C

Synonyms

L-Dehydroascorbic acid; L Dehydroascorbic acid;

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Isomeric SMILES

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O

Description

The exact mass of the compound Dehydroascorbic acid is 174.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 60°c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ascorbic Acid. It belongs to the ontological category of dehydroascorbic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Vitamin C Measurement

    Due to its chemical properties, DHAA can be readily converted back to ascorbic acid. This characteristic is utilized in analytical methods to measure total vitamin C content in food and biological samples. Researchers can extract vitamin C from a sample, then induce its oxidation to DHAA. By measuring the amount of DHAA present and converting it back to ascorbic acid, they can determine the total vitamin C content [].

  • Understanding Vitamin C Metabolism

    Studying DHAA helps researchers understand the body's metabolism of vitamin C. By investigating how cells take up DHAA and convert it back to ascorbic acid, scientists can gain insights into vitamin C transport and utilization within the body.

Dehydroascorbic acid is the oxidized form of ascorbic acid, commonly known as vitamin C. It is a crucial compound in biological systems, particularly in the transport and metabolism of vitamin C within cells. Dehydroascorbic acid is characterized by its ability to be actively imported into cells through glucose transporters, primarily GLUT1, which allows it to cross cellular membranes effectively. Once inside the cell, it can be reduced back to ascorbic acid by various reducing agents, such as glutathione and other thiols, thus recycling vitamin C and maintaining its essential antioxidant functions .

The chemical formula for dehydroascorbic acid is C6H6O6C_6H_6O_6, and its structure features a cyclic lactone that is highly reactive due to the presence of multiple carbonyl groups. In aqueous solutions, this compound rapidly forms stable hemiketals and can undergo irreversible hydrolysis, leading to its degradation .

DHA demonstrates interesting biological activity. Unlike ascorbic acid, DHA can readily cross the blood-brain barrier, where it's converted back to ascorbic acid, potentially allowing for higher brain tissue concentrations []. Studies suggest DHA possesses neuroprotective effects, reducing brain damage and improving outcomes after ischemic stroke in animal models []. The exact mechanism behind this neuroprotection is still under investigation, but it might involve DHA's ability to scavenge free radicals or modulate cellular signaling pathways [].

, primarily involving redox processes. It can be formed from ascorbic acid through a two-electron oxidation reaction, which typically occurs under conditions of elevated pH or in the presence of metal ions like copper . The reaction can be summarized as follows:

Ascorbic AcidoxidationDehydroascorbic Acid\text{Ascorbic Acid}\xrightarrow{\text{oxidation}}\text{Dehydroascorbic Acid}

Conversely, dehydroascorbic acid can revert back to ascorbic acid through reduction reactions. This reversible process is essential for maintaining vitamin C levels in biological systems. Additionally, dehydroascorbic acid can react with primary amines, forming various derivatives that may have biological significance .

Dehydroascorbic acid exhibits several biological activities similar to those of ascorbic acid. Both compounds demonstrate antiviral properties against various viruses, including herpes simplex virus type 1 and influenza virus type A. Notably, dehydroascorbic acid has been shown to have stronger antiviral effects than ascorbic acid . Furthermore, it possesses neuroprotective properties; studies indicate that it can reduce neuronal injury following ischemic strokes by decreasing infarct volume and neurological deficits .

In addition to its antiviral and neuroprotective roles, dehydroascorbic acid acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. Its ability to cross the blood-brain barrier enhances its significance in neurobiology .

Dehydroascorbic acid can be synthesized through the oxidation of ascorbic acid using various oxidizing agents. Common methods include:

  • Chemical Oxidation: Using metal ions (e.g., copper) or hydrogen peroxide in alkaline conditions to facilitate the conversion of ascorbic acid to dehydroascorbic acid.
  • Electrochemical Oxidation: Applying an electric current to induce oxidation reactions.
  • Biological Oxidation: Utilizing enzymes such as ascorbate oxidase that catalyze the oxidation of ascorbic acid in biological systems.

These methods allow for the production of dehydroascorbic acid in both laboratory and industrial settings .

Dehydroascorbic acid has several applications across various fields:

  • Nutritional Supplements: It is used in dietary supplements aimed at providing vitamin C benefits.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties and potential skin-enhancing effects.
  • Pharmaceuticals: Investigated for its neuroprotective effects post-stroke and potential antiviral applications.
  • Food Industry: Utilized for its antimicrobial properties in food preservation and safety .

Research on dehydroascorbic acid interactions indicates that it may affect the pharmacokinetics of certain drugs. For instance, it has been shown to decrease serum concentrations of drugs like amphetamine and bleomycin when co-administered. This interaction could potentially alter therapeutic outcomes and necessitates careful consideration in clinical settings .

Several compounds are chemically related to dehydroascorbic acid, each with unique properties:

CompoundDescriptionUnique Features
Ascorbic AcidThe reduced form of vitamin C; a potent antioxidant.Most abundant form found in humans; directly scavenges free radicals.
Semidehydroascorbic AcidA radical intermediate between ascorbic and dehydroascorbic acids.Highly reactive; involved in transient redox processes.
2,3-Diketogulonic AcidA degradation product of dehydroascorbic acid; formed via irreversible hydrolysis.Represents a pathway for further degradation of vitamin C derivatives.

Dehydroascorbic acid stands out due to its ability to cross the blood-brain barrier and its distinct mechanism of action compared to ascorbic acid, particularly regarding its antiviral properties and neuroprotective effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

Decomposes at 225°C (437°F)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y2Z3ZTP9UM

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

There is no approved indication for dehydroascorbic acid, but it has potential therapeutic use in patients with certain viruses and ischemic stroke.

Pharmacology

Dehydroascorbic acid has similar biological activity as ascorbic acid. Both compounds have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with dehydroascorbic acid having the stronger effect. In addition, unlike ascorbic acid, dehydroascorbic acid can cross the blood brain barrier and is then converted to ascorbic acid to enable retention in the brain. This is important because one study has found that after an ischemic stroke, dehydroascorbic acid has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles.

Pictograms

Irritant

Irritant

Other CAS

490-83-5

Wikipedia

Dehydroascorbic_acid

Dates

Modify: 2023-08-15
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6: Lee YC, Huang HY, Chang CJ, Cheng CH, Chen YT. Mitochondrial GLUT10 facilitates dehydroascorbic acid import and protects cells against oxidative stress: mechanistic insight into arterial tortuosity syndrome. Hum Mol Genet. 2010 Oct 1;19(19):3721-33. doi: 10.1093/hmg/ddq286. Epub 2010 Jul 16. PubMed PMID: 20639396.
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8: Montel-Hagen A, Kinet S, Manel N, Mongellaz C, Prohaska R, Battini JL, Delaunay J, Sitbon M, Taylor N. Erythrocyte Glut1 triggers dehydroascorbic acid uptake in mammals unable to synthesize vitamin C. Cell. 2008 Mar 21;132(6):1039-48. doi: 10.1016/j.cell.2008.01.042. PubMed PMID: 18358815.
9: Konings EJ; Committee on Food Nutrition. Water-soluble vitamins. J AOAC Int. 2006 Jan-Feb;89(1):285-8. PubMed PMID: 16512258.
10: Elmore AR. Final report of the safety assessment of L-Ascorbic Acid, Calcium Ascorbate, Magnesium Ascorbate, Magnesium Ascorbyl Phosphate, Sodium Ascorbate, and Sodium Ascorbyl Phosphate as used in cosmetics. Int J Toxicol. 2005;24 Suppl 2:51-111. Review. PubMed PMID: 16154915.
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12: Reihl O, Lederer MO, Schwack W. Characterization and detection of lysine-arginine cross-links derived from dehydroascorbic acid. Carbohydr Res. 2004 Feb 25;339(3):483-91. PubMed PMID: 15013385.
13: Argirov OK, Lin B, Olesen P, Ortwerth BJ. Isolation and characterization of a new advanced glycation endproduct of dehydroascorbic acid and lysine. Biochim Biophys Acta. 2003 Mar 17;1620(1-3):235-44. PubMed PMID: 12595094.
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16: Ogiri Y, Sun F, Hayami S, Fujimura A, Yamamoto K, Yaita M, Kojo S. Very low vitamin C activity of orally administered L-dehydroascorbic acid. J Agric Food Chem. 2002 Jan 2;50(1):227-9. PubMed PMID: 11754572.
17: Abou-Seif MA, Rabia A, Nasr M. Antioxidant status, erythrocyte membrane lipid peroxidation and osmotic fragility in malignant lymphoma patients. Clin Chem Lab Med. 2000 Aug;38(8):737-42. PubMed PMID: 11071066.
18: Rönner B, Lerche H, Bergmüller W, Freilinger C, Severin T, Pischetsrieder M. Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose. J Agric Food Chem. 2000 Jun;48(6):2111-6. PubMed PMID: 10888507.
19: Bognár A, Daood HG. Simple in-line postcolumn oxidation and derivatization for the simultaneous analysis of ascorbic and dehydroascorbic acids in foods. J Chromatogr Sci. 2000 Apr;38(4):162-8. PubMed PMID: 10766483.
20: Seidel W, Pischetsrieder M. Immunochemical detection of N2-[1-(1-carboxy)ethyl]guanosine, an advanced glycation end product formed by the reaction of DNA and reducing sugars or L-ascorbic acid in vitro. Biochim Biophys Acta. 1998 Nov 27;1425(3):478-84. PubMed PMID: 9838211.

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